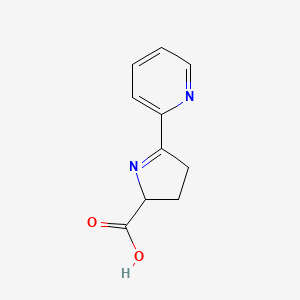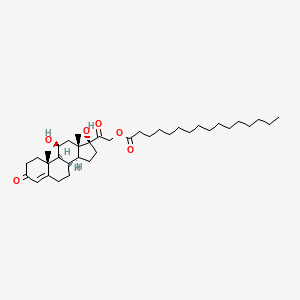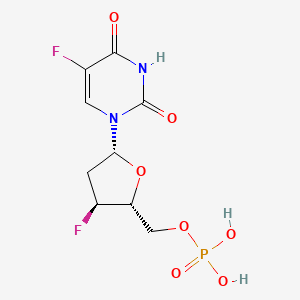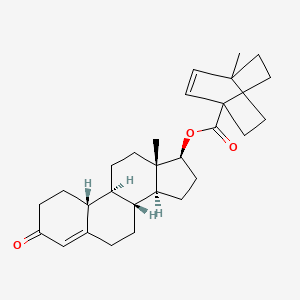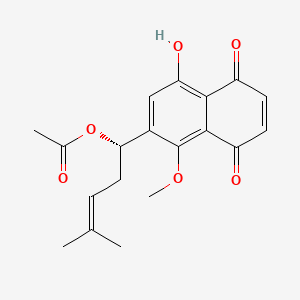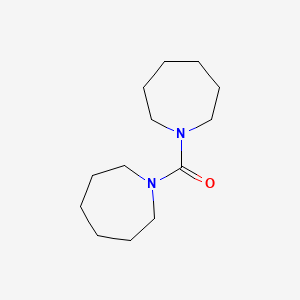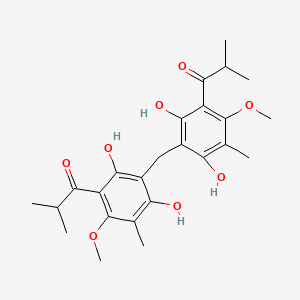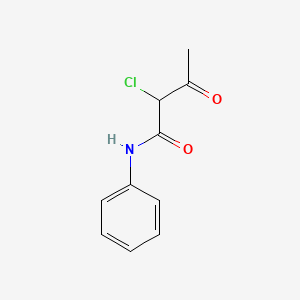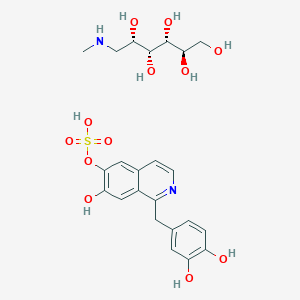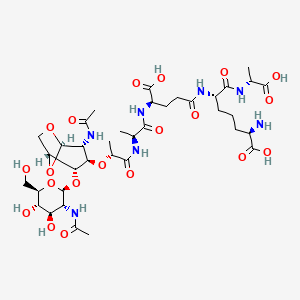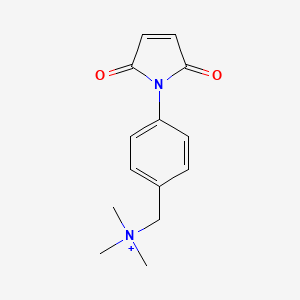
4,4'-Méthylènebis(N,N-diglycidylaniline)
Vue d'ensemble
Description
4,4'-Methylenebis(N,N-diglycidylaniline), or MBDGA, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. This compound is a white to yellowish crystalline solid that is insoluble in water, but soluble in organic solvents. MBDGA has a molecular formula of C14H18N2O2 and a molecular weight of 246.3 g/mol. It is a derivative of aniline and can be synthesized from a variety of precursors in a laboratory setting.
Applications De Recherche Scientifique
Production de polymères thermodurcissables
4,4'-Méthylènebis(N,N-diglycidylaniline) est un monomère bifonctionnel possédant deux groupes époxy (groupes glycidyle) et deux groupes amine. Il est couramment utilisé comme monomère dans la production de polymères thermodurcissables, en particulier les résines époxy {svg_1}.
Synthèse de réseaux polymères à base de poly (hexaméthylène biguanide)
Ce composé peut être utilisé comme précurseur pour synthétiser des réseaux polymères à base de poly (hexaméthylène biguanide). Ces réseaux sont applicables comme catalyseurs pour la transestérification des huiles végétales {svg_2}.
Production de résines acryliques-époxy tétra-fonctionnelles photopolymérisables UV
4,4'-Méthylènebis(N,N-diglycidylaniline) peut être utilisé dans la synthèse de résines acryliques-époxy tétra-fonctionnelles photopolymérisables UV {svg_3}.
Structures spatiales déployables
Dans le domaine de l'aérospatiale, ce composé a été utilisé dans la fabrication de structures spatiales déployables. Ces structures sont construites à partir de matériaux composites polymères renforcés de fibres en raison de leur faible masse, de leur résistance spécifique élevée et de leur rigidité spécifique élevée {svg_4}.
Caractérisation viscoélastique des polymères
Les propriétés viscoélastiques des polymères à base de 4,4'-Méthylènebis(N,N-diglycidylaniline) ont été largement étudiées. Par exemple, des courbes maîtresses de relaxation de contrainte des polymères candidats ont été utilisées pour prédire la relaxation qui se produirait en 1 an à température ambiante sous des déformations relativement faibles de 0,1 % {svg_5}.
Production de cyanure d'hydrogène par les bactéries
Bien que n'étant pas directement lié au composé lui-même, 4,4'-Méthylènebis(N,N-diméthylaniline), un composé similaire, a été utilisé pour vérifier la production de cyanure d'hydrogène par les bactéries {svg_6}.
Mécanisme D'action
Target of Action
4,4’-Methylenebis(N,N-diglycidylaniline), also known as 4,4’-Methylenebis(N,N-bis(oxiran-2-ylmethyl)aniline), is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups . It primarily targets the polymerization process of thermosetting polymers, particularly epoxy resins .
Mode of Action
The compound interacts with its targets through its epoxy and amine groups. The epoxy groups can react with various functional groups, leading to cross-linking and curing of the resin. The amine groups can act as hardeners, accelerating the curing process .
Biochemical Pathways
The compound affects the polymerization pathway of epoxy resins. The cross-linking and curing processes lead to the formation of a three-dimensional network structure in the resin. This structure imparts high strength, chemical resistance, and thermal stability to the resulting polymer .
Pharmacokinetics
While the pharmacokinetics of this compound are not well-studied due to its primary use in industrial applications, it’s known that the compound has a high molecular weight (422.52 g/mol) and is a viscous liquid at room temperature . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.
Result of Action
The action of 4,4’-Methylenebis(N,N-diglycidylaniline) results in the formation of high-performance epoxy resins. These resins have desirable properties such as high strength, chemical resistance, and thermal stability, making them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .
Action Environment
Environmental factors such as temperature and humidity can influence the action of 4,4’-Methylenebis(N,N-diglycidylaniline). For instance, higher temperatures can accelerate the curing process, while humidity can affect the quality of the resulting polymer. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,4’-Methylenebis(N,N-diglycidylaniline) plays a significant role in biochemical reactions due to its bifunctional nature. It interacts with various enzymes, proteins, and other biomolecules. The epoxy groups in 4,4’-Methylenebis(N,N-diglycidylaniline) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to crosslinking. This crosslinking can stabilize the structure of proteins and enzymes, enhancing their thermal and chemical stability. Additionally, the amine groups can participate in hydrogen bonding and ionic interactions, further contributing to the stability and functionality of biomolecules .
Cellular Effects
4,4’-Methylenebis(N,N-diglycidylaniline) has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins and enzymes. This interaction can lead to changes in gene expression and cellular metabolism. For example, the crosslinking of proteins by 4,4’-Methylenebis(N,N-diglycidylaniline) can alter the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, the compound can impact cell proliferation and apoptosis by modulating the activity of signaling pathways that regulate these processes .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Methylenebis(N,N-diglycidylaniline) involves its ability to form covalent bonds with biomolecules. The epoxy groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the amine groups can participate in non-covalent interactions such as hydrogen bonding and ionic interactions, further influencing the activity and stability of biomolecules. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Methylenebis(N,N-diglycidylaniline) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its effectiveness as a crosslinking agent. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that the initial interactions with biomolecules can have long-lasting consequences .
Dosage Effects in Animal Models
The effects of 4,4’-Methylenebis(N,N-diglycidylaniline) vary with different dosages in animal models. At low doses, the compound can enhance the stability and functionality of proteins and enzymes without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and tissue damage. These adverse effects are likely due to the extensive crosslinking of proteins and enzymes, which can disrupt normal cellular function. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
4,4’-Methylenebis(N,N-diglycidylaniline) is involved in various metabolic pathways. It can interact with enzymes that are involved in the synthesis and degradation of biomolecules. For example, the compound can inhibit the activity of enzymes involved in the breakdown of proteins, leading to an accumulation of protein aggregates. Additionally, it can affect the activity of enzymes involved in the synthesis of nucleic acids and lipids, thereby influencing the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and metabolic activity .
Transport and Distribution
Within cells and tissues, 4,4’-Methylenebis(N,N-diglycidylaniline) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 4,4’-Methylenebis(N,N-diglycidylaniline) can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. Additionally, it can accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. These interactions can have significant effects on cellular function and overall cell health .
Propriétés
IUPAC Name |
4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUAZXVRLVIARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-94-9 | |
| Record name | 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0042248 | |
| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28768-32-3 | |
| Record name | Tetraglycidyl 4,4′-diaminodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28768-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglycidyl-4,4'-methylene dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028768323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAGLYCIDYL METHYLENEDIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8ZB2RX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermal properties of TGDDM-cured epoxy resins?
A1: TGDDM, when cured with suitable curing agents like dicarboxylic acids, demonstrates excellent thermal stability. This is evident in its high initial degradation temperature (Tid), ranging from 327-338°C []. Additionally, TGDDM-cured epoxies exhibit high char yields, signifying their resistance to thermal decomposition. For instance, DACA/TGDDM samples demonstrated a char yield of 66.9% [].
Q2: How does pressure affect the molecular dynamics of liquids containing TGDDM?
A2: Research suggests that applying pressure to molecular glass-forming liquids containing TGDDM, such as 4,4'-methylenebis(N,N-diglycidylaniline) itself, can influence their dynamics [, ]. The Bond Strength–Coordination Number Fluctuation (BSCNF) model proposes that pressure increases the mean total bond strength and fluctuations of structural units, ultimately suppressing intermolecular cooperativity within the liquid [, ].
Q3: Can TGDDM be used to enhance the mechanical properties of carbon nanotube threads?
A3: Yes, TGDDM plays a crucial role in enhancing the mechanical strength of carbon nanotube threads through a cross-linking process []. The epoxy groups of TGDDM react with amine groups on the surface of ethylenediamine plasma-functionalized carbon nanotubes, forming covalent bonds. This cross-linking significantly improves load transfer between individual nanotubes, leading to a remarkable sixfold increase in tensile strength compared to non-cross-linked threads [].
Q4: What is the impact of graphene functionalization on the long-term behavior of TGDDM-based composites?
A4: Studies using Dynamic Mechanical Analysis (DMA) show that incorporating functionalized graphene, such as graphene oxide (GO) and reduced graphene oxide (RGO) functionalized with phenyl glycidol chlorophosphate (PGC), into TGDDM-based composites can significantly enhance their long-term performance []. The presence of these functionalized graphene fillers delays the onset of relaxation phenomena, suggesting improved durability and a higher working temperature range for the nanocomposites compared to the neat epoxy network [].
Q5: How does TGDDM contribute to the synthesis of star-like polymers?
A5: TGDDM functions as an initiator in the living radical polymerization of styrene using the (n-BuCp)2TiCl2/Sn/I4 catalyst system []. The reaction utilizes Sn as a reducing agent and TGDDM as the initiator, resulting in the formation of star-like hydroxyl-functionalized atactic polystyrene []. The polymerization exhibits characteristics of living radical polymerization, such as a linear dependence of Mn on monomer conversion and narrow polydispersity [].
Q6: What analytical techniques are commonly employed to study TGDDM and its derivatives?
A6: Several analytical techniques are crucial for characterizing TGDDM and its derivatives. Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity []. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, helps elucidate the structure and tacticity of polymers synthesized using TGDDM []. Additionally, Thermally Stimulated Depolarization Currents (TSDC) provide insights into the slow molecular mobility of TGDDM in its amorphous solid state [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


